

Application Notes and Protocols: Cyclopropanation of Enones with Trimethylsulfonium Iodide

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Compound of Interest

Compound Name: Trimethylsulfonium iodide

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Corey-Chaykovsky reaction for the cyclopropanation of α,β -unsaturated ketones (enones) using **trimethylsulfonium iodide**. This reaction is a powerful tool in organic synthesis for the formation of cyclopropane rings, which are significant structural motifs in numerous natural products and pharmaceutical agents.

Introduction

The cyclopropanation of enones using a sulfur ylide generated from **trimethylsulfonium iodide** is a key transformation in organic chemistry, known as the Corey-Chaykovsky reaction. [1][2] This method provides a reliable route to vinylcyclopropanes and related structures. The reaction proceeds via a conjugate 1,4-addition of the sulfur ylide to the enone, followed by an intramolecular nucleophilic substitution to form the three-membered ring. [1][3] The use of dimethylsulfonium methylide, generated in situ from **trimethylsulfonium iodide** and a strong base, typically leads to cyclopropanation with enones, whereas the more stabilized dimethylsulfoxonium methylide (from trimethylsulfoxonium iodide) can also be used. [1][4]

The cyclopropane moiety is of significant interest in drug discovery and development. Its incorporation into molecules can enhance potency, improve metabolic stability, increase brain permeability, and reduce off-target effects. [5][6][7] Many FDA-approved drugs for conditions such as COVID-19, asthma, and hepatitis C contain a cyclopropane ring. [5][8]

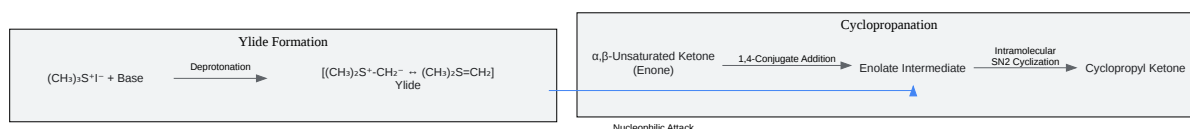
Reaction Mechanism

The accepted mechanism for the Corey-Chaykovsky cyclopropanation of enones involves the following key steps:

- **Ylide Formation:** A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), deprotonates the **trimethylsulfonium iodide** to form the highly reactive dimethylsulfonium methylene ylide.^{[1][9]}
- **Conjugate Addition:** The sulfur ylide acts as a soft nucleophile and undergoes a 1,4-conjugate addition to the β -carbon of the enone, forming an enolate intermediate.^{[1][3]}
- **Intramolecular Cyclization:** The resulting enolate then attacks the carbon bearing the sulfonium group in an intramolecular S_N2 reaction, displacing dimethyl sulfide (a good leaving group) and forming the cyclopropane ring.^{[3][10]}

This reaction is known to be diastereoselective, generally favoring the formation of the trans-cyclopropane product, as the initial addition step is often reversible, allowing for equilibration to the thermodynamically more stable intermediate.^{[2][10]}

Visualizing the Reaction Pathway



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Caption: General workflow of the Corey-Chaykovsky cyclopropanation reaction.

Experimental Protocols

Below are representative experimental protocols for the cyclopropanation of enones using **trimethylsulfonium iodide**.

Protocol 1: General Procedure using Sodium Hydride in DMSO

This protocol is adapted from general procedures for the Corey-Chaykovsky reaction.[11][12]

Materials:

- **Trimethylsulfonium iodide**
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous Dimethyl sulfoxide (DMSO)
- α,β -Unsaturated ketone (enone)
- Anhydrous diethyl ether or ethyl acetate
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask, magnetic stirrer, and nitrogen or argon atmosphere setup

Procedure:

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum, add sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil).
- Add anhydrous DMSO to the flask via syringe and stir the suspension at room temperature.
- In a separate flask, dissolve **trimethylsulfonium iodide** (1.1 equivalents) in anhydrous DMSO.

- Slowly add the **trimethylsulfonium iodide** solution to the NaH suspension. The mixture will be stirred at room temperature for approximately 30-60 minutes, or until hydrogen gas evolution ceases, to generate the dimethylsulfonium methylide.
- Dissolve the enone (1.0 equivalent) in a minimal amount of anhydrous DMSO and add it dropwise to the ylide solution at room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically stirred at room temperature for several hours or overnight.
- Upon completion, quench the reaction by carefully adding saturated aqueous NH_4Cl solution.
- Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
- Combine the organic extracts and wash with water and then brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired cyclopropyl ketone.

Protocol 2: Procedure using Potassium tert-Butoxide in DMSO

This protocol is based on a reported cyclopropanation procedure.[\[9\]](#)[\[13\]](#)

Materials:

- **Trimethylsulfonium iodide**
- Potassium tert-butoxide (KOtBu)
- Anhydrous Dimethyl sulfoxide (DMSO)
- α,β -Unsaturated ketone (enone)
- Anhydrous diethyl ether

- Water
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, magnetic stirrer, and inert atmosphere setup

Procedure:

- Add **trimethylsulfonium iodide** (1.65 equivalents) to a flask containing anhydrous DMSO and stir until fully dissolved.[\[13\]](#)
- Add the enone (1.0 equivalent) to the solution.[\[13\]](#)
- In a separate flask, prepare a solution of potassium tert-butoxide (1.65 equivalents) in anhydrous DMSO.[\[13\]](#)
- Slowly add the K⁺OT⁻Bu solution to the reaction mixture.[\[13\]](#)
- Stir the resulting solution at room temperature for 2 hours or until the reaction is complete as indicated by TLC.[\[13\]](#)
- Quench the reaction by adding water.[\[13\]](#)
- Extract the mixture with diethyl ether.[\[13\]](#)
- Wash the combined organic phases with water, dry over anhydrous MgSO_4 , and evaporate the solvent.[\[13\]](#)
- Purify the crude product by column chromatography to yield the final cyclopropanated product.[\[13\]](#)

Data Presentation

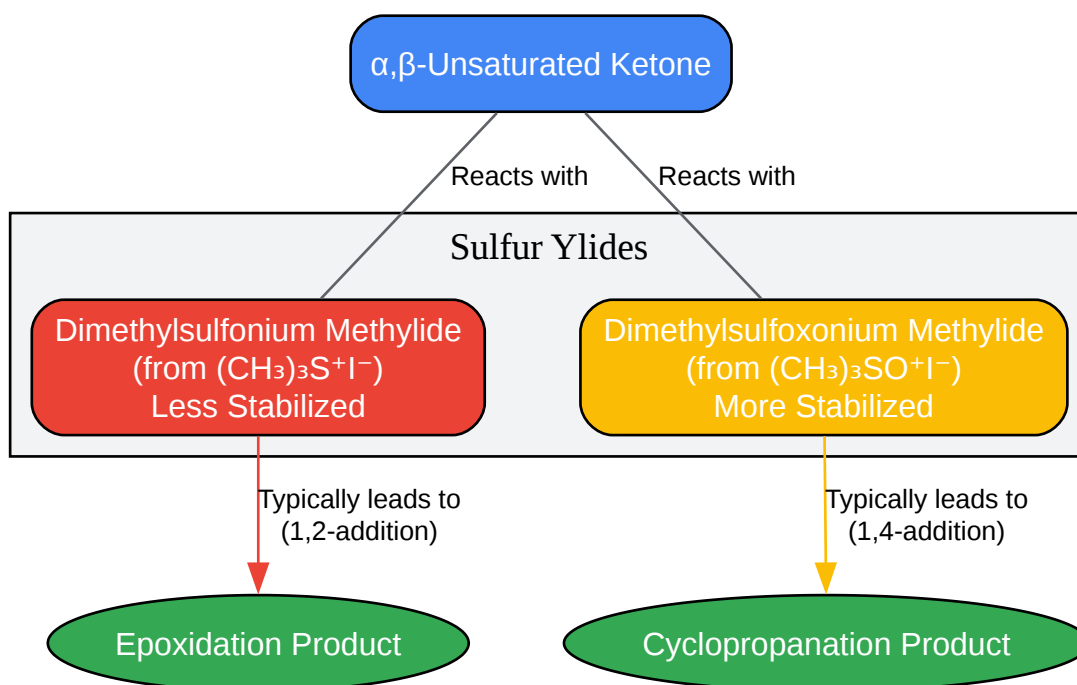
The following table summarizes representative yields for the cyclopropanation of various enones.

Enone Substrate	Base	Solvent	Time (h)	Yield (%)	Reference
Cyclohex-2-enone	KOH	(bmim)PF ₆	-	90-95	[14]
Symmetric tricyclic enone	KOtBu	DMSO	-	69	[9]
Allyl cyclohexanone (epoxidation)	KOtBu	DMSO	2	88	[13]
Chalcone	NaH	DMSO	-	-	[4]

Note: The yield for allyl cyclohexanone corresponds to an epoxidation reaction but illustrates the general efficiency of the Corey-Chaykovsky reaction conditions.[\[13\]](#) Yields for chalcone were not explicitly quantified in the provided search results but the reaction is well-established.[\[4\]](#)

Logical Relationships in Reagent Choice and Outcome

The choice of sulfur ylide is critical in determining the reaction outcome with enones.



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